Navarixin is a potent and selective antagonist of the CXC chemokine receptor 2 (CXCR2) [, , , , ]. It exhibits a higher affinity for CXCR2 compared to CXCR1, another receptor in the CXC chemokine receptor family [, ]. This selectivity makes it a valuable tool in dissecting the specific roles of CXCR2 in various biological processes, particularly inflammation and cancer [, , , , ].
One of the key intermediates in the synthesis of Navarixin is a chiral amine. A novel chemo-enzymatic method utilizing transaminases in aqueous micellar media has been developed to synthesize this chiral amine []. This method offers several advantages over traditional approaches:
Navarixin exerts its effects by selectively binding to the intracellular allosteric binding site of CXCR2 []. This binding inhibits the interaction of endogenous chemokines, such as CXCL8 (IL-8), with the orthosteric binding site of CXCR2 [, ]. This antagonism of CXCR2 signaling disrupts downstream signaling pathways, ultimately leading to the inhibition of neutrophil chemotaxis and activation [, ].
Investigating the Role of CXCR2 in Cancer: Navarixin has been used to investigate the role of CXCR2 in promoting cancer aggressiveness. For instance, in prostate cancer, Navarixin treatment was found to suppress IL-8-induced gene expression changes associated with cancer progression, including increased expression of CXCR2, matrix metalloproteinases (MMPs), and markers of epithelial-mesenchymal transition (EMT) []. In colorectal cancer, Navarixin inhibited the EMT of cancer cells induced by conditioned medium from cancer-associated fibroblasts (CAFs), suggesting its potential in disrupting the crosstalk between tumor cells and their microenvironment [].
Studying CXCR2 as a Therapeutic Target: The efficacy of Navarixin in preclinical models has fueled interest in its therapeutic potential. Studies have explored Navarixin as a potential treatment for various diseases, including pulmonary diseases [] and cancer []. While clinical trials are ongoing [], the preclinical findings highlight the therapeutic promise of targeting CXCR2 using Navarixin.
Developing Fluorescent Ligands for CXCR2 Research: Researchers have designed and synthesized fluorescently labeled Navarixin analogs to facilitate the study of CXCR2 []. These fluorescent ligands enable direct visualization and quantification of ligand binding to CXCR2 in living cells and membrane preparations [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: